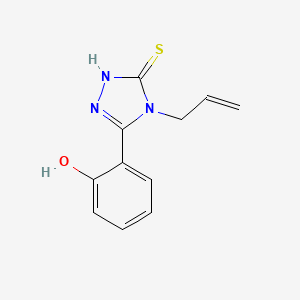

2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Description

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-2-7-14-10(12-13-11(14)16)8-5-3-4-6-9(8)15/h2-6,15H,1,7H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAQFAGWXZOUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301142179 | |

| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80570-90-7 | |

| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80570-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Executive Summary

The compound 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (CAS: 80570-90-7) represents a highly versatile and biologically significant class of heterocyclic scaffolds[1]. Characterized by a 1,2,4-triazole core substituted with a phenolic hydroxyl, a lipophilic allyl group, and a reactive mercapto moiety, this molecule serves as a critical building block in drug discovery and coordination chemistry. This whitepaper provides an in-depth analysis of its structural dynamics, self-validating synthetic methodologies, and pharmacological mechanisms, designed for researchers and drug development professionals.

Chemical Identity & Tautomeric Dynamics

The structural architecture of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (C₁₁H₁₁N₃OS, MW: 233.29 g/mol ) is defined by its multi-dentate functional groups. A defining physicochemical property of this molecule is its thiol-thione tautomerism .

While drawn conventionally as a thiol (-SH) at the C5 position, Density Functional Theory (DFT) and spectroscopic analyses of similar 5-mercapto-1,2,4-triazoles reveal that the thione (=S) form is thermodynamically favored in the solid state and in polar protic solvents[2]. This preference is driven by the stabilization of the thione form via strong intermolecular hydrogen bonding (N-H···S). Understanding this equilibrium is critical for predicting the molecule's reactivity, particularly during metal chelation and receptor binding[3].

Caption: Thiol-thione tautomeric equilibrium of the 1,2,4-triazole core.

Self-Validating Synthesis Protocol

The synthesis of 1,2,4-triazole-3-thiones requires precise control over thermodynamic conditions to ensure proper ring closure[4]. The following protocol utilizes a base-catalyzed intramolecular cyclodehydration mechanism. Every step is designed to be self-validating, meaning the physical changes observed directly confirm the success of the mechanistic step.

Step-by-Step Methodology

Phase 1: Nucleophilic Addition (Intermediate Formation)

-

Reagent Preparation: Dissolve 0.01 mol of salicylhydrazide in 25 mL of absolute ethanol.

-

Addition: Add 0.01 mol of allyl isothiocyanate dropwise under continuous magnetic stirring.

-

Thermal Activation: Reflux the mixture for 2-3 hours.

-

Causality: Thermal energy overcomes the activation barrier, allowing the terminal amine of the hydrazide to execute a nucleophilic attack on the electrophilic carbon of the isothiocyanate.

-

-

Isolation: Cool to room temperature. The precipitation of a white/pale solid visually validates the formation of the intermediate 1-salicyloyl-4-allylthiosemicarbazide. Filter, wash with cold ethanol, and dry.

Phase 2: Intramolecular Cyclodehydration 5. Base-Catalyzed Ring Closure: Suspend the intermediate (0.01 mol) in 20 mL of 2M aqueous NaOH and reflux for 4 hours.

-

Causality: The strong base deprotonates the hydrazide nitrogen, driving an intramolecular nucleophilic attack onto the thiocarbonyl group. Subsequent dehydration yields the 1,2,4-triazole ring. In this alkaline medium, the product exists as a soluble sodium phenolate/thiolate salt (visual validation: clear solution).

-

Acidification: Cool the solution in an ice bath and slowly add 2M HCl until the pH reaches ~3-4.

-

Causality: Acidification protonates the anionic sites. The sudden formation of a dense precipitate confirms the generation of the neutral, hydrophobic 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol.

-

-

Purification: Filter, wash with distilled water to remove NaCl, and recrystallize from an ethanol/water mixture.

Caption: Base-catalyzed synthetic workflow and mechanistic validation points.

Physicochemical & Spectral Validation Data

To ensure structural integrity, synthesized batches must be validated against established spectroscopic benchmarks. The disappearance of the C=O stretch (from the intermediate) and the appearance of the C=N stretch confirm successful cyclization.

| Analytical Method | Expected Signal / Range | Mechanistic & Structural Significance |

| IR Spectroscopy | 1600 – 1620 cm⁻¹ (ν C=N) | Confirms successful triazole ring closure. |

| IR Spectroscopy | ~1180 cm⁻¹ (ν C=S) / ~2550 cm⁻¹ (ν S-H) | Validates the presence of the thiol-thione tautomeric equilibrium. |

| ¹H NMR (DMSO-d₆) | ~10.5 ppm (singlet, 1H) | Confirms the intact phenolic (-OH) group at position 3. |

| ¹H NMR (DMSO-d₆) | 13.5 – 13.8 ppm (broad singlet, 1H) | Represents the highly deshielded N-H/S-H tautomeric proton. |

| ¹H NMR (DMSO-d₆) | 5.0 – 6.0 ppm (multiplets, 3H) | Validates the terminal alkene protons of the N4-allyl substituent. |

Coordination Chemistry & Ligand Behavior

In bioinorganic chemistry, 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is highly prized as a versatile polydentate ligand[5]. The molecule possesses three distinct coordination sites:

-

Phenolic Oxygen: Hard donor, prefers highly charged metal ions.

-

Triazole Nitrogen (N1/N2): Intermediate donor.

-

Exocyclic Sulfur: Soft donor, exhibits high affinity for transition metals like Cu(II), Ni(II), and Ag(I).

Depending on the pH and the metal-to-ligand ratio, this compound can act as a bidentate (N, S) or tridentate (O, N, S) chelator. Complexation often locks the molecule into its thiol form, as the sulfur atom deprotonates to form a covalent M-S bond, significantly enhancing the lipophilicity and cellular uptake of the resulting metallodrug.

Pharmacological Profiling & Mechanism of Action

1,2,4-triazole derivatives are foundational to modern antimicrobial and antifungal therapies[6]. The unique combination of the allyl, phenol, and triazole-thione groups in this specific molecule yields a potent pharmacological profile:

-

Antifungal Activity: The primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51) , a critical enzyme in fungal ergosterol biosynthesis[7]. The unhindered triazole nitrogen coordinates directly to the heme iron of CYP51, while the lipophilic allyl group anchors the molecule within the enzyme's hydrophobic access channel.

-

Antibacterial & Anti-biofilm Properties: The phenolic hydroxyl group acts as a hydrogen bond donor, disrupting bacterial cell wall integrity and exhibiting significant anti-virulence activity against strains like Staphylococcus aureus[3].

Caption: Pharmacological mechanism of action for triazole-mediated antifungal activity.

References

- CP Lab Safety / Calpaclab. "2-(4-Allyl-5-mercapto-4h-1,2,4-triazol-3-yl)phenol, 95% Purity, C11H11N3OS". calpaclab.com.

- Sigma-Aldrich. "(4-Allyl-5-mercapto-4h-1,2,4-triazol-3-yl)(phenyl)methanol - CAS 21358-27-0". sigmaaldrich.com.

- Gabrielyan, L., et al. (2025). "Synthesis of derivatives of 1,2,4-triazole". ResearchGate.

- ResearchGate. (2025). "In vitro antifungal activities, molecular docking, and DFT studies of 4-amine-3-hydrazino-5-mercapto-1,2,4-triazole derivatives". ResearchGate.

- MDPI. (2023). "Editorial Board Members' Collection Series in Bioinorganic Chemistry of Copper". Inorganics.

- ResearchGate. (2025). "Design, Synthesis and Mechanistic Study of New 1,2,4-Triazole Derivatives as Antimicrobial Agents". ResearchGate.

- ResearchGate. (2025). "Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group". ResearchGate.

Sources

Thione-Thiol Tautomeric Equilibrium of 4-Allyl-5-Aryl-1,2,4-Triazoles: A Comprehensive Mechanistic and Methodological Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2][3] The functionality of these molecules is profoundly influenced by their tautomeric forms, particularly the thione-thiol equilibrium in 3-mercapto-substituted derivatives. This guide provides a comprehensive exploration of the tautomerism in 4-allyl-5-aryl-1,2,4-triazoles, a class of compounds with significant therapeutic potential. We delve into the fundamental principles governing this equilibrium, offer detailed, field-proven experimental protocols for its characterization, and discuss the critical factors—solvent, pH, temperature, and electronic substituent effects—that modulate the tautomeric balance. This document is designed to equip researchers with the necessary theoretical understanding and practical methodologies to confidently synthesize, analyze, and manipulate these dynamic molecular systems.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical concept in organic chemistry.[4] In the realm of heterocyclic compounds like 1,2,4-triazoles, prototropic tautomerism dictates the molecule's reactivity, hydrogen bonding capabilities, coordination chemistry, and ultimately, its interaction with biological targets.[1] The 4-allyl-5-aryl-1,2,4-triazole-3-thione/thiol system can exist in two primary tautomeric forms: the thione (amide) form and the thiol (enol) form.

The position of this equilibrium is not static; it is a delicate balance influenced by both intrinsic molecular structure and the surrounding chemical environment. Understanding and controlling this equilibrium is paramount for drug design, as the predominant tautomer can exhibit vastly different physicochemical properties, affecting solubility, membrane permeability, and receptor binding affinity.[5]

Figure 1: General thione-thiol tautomeric equilibrium in 4-allyl-5-aryl-1,2,4-triazoles.

Synthetic Strategy: Accessing the 4-Allyl-5-Aryl-1,2,4-Triazole Core

The most reliable and versatile route to 4,5-disubstituted-1,2,4-triazole-3-thiones is the base-catalyzed intramolecular dehydrative cyclization of a 1-aroyl-4-allyl-thiosemicarbazide intermediate. This method provides high yields and a straightforward purification process.[3][6][7]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(Aroyl)-4-allyl-thiosemicarbazide

-

Rationale: This step involves the nucleophilic addition of an aryl acid hydrazide to allyl isothiocyanate. The reaction proceeds readily at room temperature or with gentle heating.

-

Procedure: a. Dissolve one equivalent of the desired aryl acid hydrazide in absolute ethanol. b. Add one equivalent of allyl isothiocyanate to the solution. c. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazide product often precipitates. e. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Base-Catalyzed Cyclization to form 4-Allyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Rationale: In a strong basic medium (e.g., 8-10% aqueous NaOH), the thiosemicarbazide undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-triazole ring.[7][8]

-

Procedure: a. Suspend the 1-(aroyl)-4-allyl-thiosemicarbazide from Step 1 in an 8% (w/v) aqueous sodium hydroxide solution. b. Heat the mixture to reflux for 4-6 hours until a clear solution is obtained. c. Monitor the reaction by TLC to confirm the disappearance of the starting material. d. Cool the reaction vessel in an ice bath and carefully acidify the solution to a pH of 5-6 using concentrated hydrochloric acid. e. The 1,2,4-triazole-3-thione product will precipitate out of the solution. f. Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.[6]

Figure 2: Workflow for the synthesis and characterization of 4-allyl-5-aryl-1,2,4-triazoles.

Investigating the Equilibrium: A Multi-Technique Approach

No single technique can fully describe the tautomeric equilibrium under all conditions. A synergistic approach using spectroscopic, crystallographic, and computational methods is essential for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. By analyzing the chemical shifts and signal integrations, one can identify and quantify the different tautomers present.

-

¹H NMR: The key diagnostic signals are the protons attached to nitrogen and sulfur.

-

Thione (N-H): The N-H proton of the thione tautomer typically appears as a broad singlet in the downfield region of δ 12.0-14.0 ppm in DMSO-d6.[6][9] This significant deshielding is due to the proton's attachment to the electronegative triazole ring and its involvement in intermolecular hydrogen bonding with the solvent.

-

Thiol (S-H): The S-H proton of the thiol tautomer is generally more shielded and appears further upfield. Its chemical shift is highly variable and solvent-dependent but can often be observed in the region of δ 6.0-8.0 ppm . In many cases, this signal is broad and may not be easily observed due to rapid exchange.

-

-

¹³C NMR: The carbon atom at the 3-position of the triazole ring provides a definitive signal.

-

Thione (C=S): The thiocarbonyl carbon is significantly deshielded and resonates in the range of δ 165-180 ppm .[9][10]

-

Thiol (C-S): In the thiol form, this carbon is attached to sulfur via a single bond and is part of an aromatic system. It is therefore more shielded, appearing in the δ 145-155 ppm range.

-

Experimental Protocol: NMR Analysis

-

Causality: DMSO-d6 is the solvent of choice because its high polarity and hydrogen bond accepting nature can stabilize both tautomers, allowing for their simultaneous observation. It also provides a wide chemical shift window, preventing signal overlap.

-

Sample Preparation: Prepare a solution of the compound (~10-20 mg) in ~0.6 mL of DMSO-d6. Ensure the sample is fully dissolved.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the broad N-H/S-H signals.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the long relaxation time of the C=S carbon, ensure an adequate relaxation delay (e.g., 5-10 seconds) or use a pulse program designed for quaternary carbons.

-

-

Data Analysis: Identify the characteristic signals for the thione and thiol forms. The relative ratio of the tautomers can be estimated by integrating the corresponding well-resolved peaks (e.g., the C=S and C-S signals in ¹³C NMR or distinct signals from the allyl or aryl groups if their chemical shifts differ between tautomers).

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[11] It allows for the precise determination of bond lengths, confirming the presence of a C=S double bond (thione) or a C-S single bond (thiol) and locating the position of the labile proton. In the vast majority of reported crystal structures, 3-mercapto-1,2,4-triazoles exist in the thione form in the solid state, often forming hydrogen-bonded dimers or chains.[12]

Experimental Protocol: Crystal Growth and Structure Determination

-

Causality: The key to this technique is the growth of a high-quality single crystal. Slow evaporation from a suitable solvent is the most common and effective method. The choice of solvent can influence crystal packing but rarely changes the intrinsic tautomeric form in the solid state.

-

Procedure: a. Dissolve the purified compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or acetonitrile). b. Allow the solution to cool slowly to room temperature, undisturbed. c. Loosely cover the container and allow the solvent to evaporate over several days to weeks. d. Harvest suitable, well-defined crystals for analysis. e. The collected diffraction data is then used to solve and refine the crystal structure, yielding a definitive 3D model.[11]

| Parameter | Thione Tautomer | Thiol Tautomer | Reference |

| ¹H NMR (N-H/S-H) | δ 12.0 - 14.0 ppm | δ 6.0 - 8.0 ppm (variable) | [6][9][10] |

| ¹³C NMR (C-3) | δ 165 - 180 ppm (C=S) | δ 145 - 155 ppm (C-S) | [9][10] |

| FT-IR (C=S stretch) | ~1270 - 1290 cm⁻¹ | Absent | [6] |

| FT-IR (S-H stretch) | Absent | ~2550 - 2600 cm⁻¹ (weak) | [10] |

| X-ray C-3 to S Bond | ~1.68 Å (double bond) | ~1.75 Å (single bond) | [12] |

| Table 1: Comparative Spectroscopic and Crystallographic Data for Thione and Thiol Tautomers. |

Computational Chemistry: Predicting Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[1][13] These methods can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents using continuum solvent models like the Polarizable Continuum Model (PCM).[14][15]

Experimental Protocol: DFT Calculations

-

Causality: The choice of functional and basis set is critical for accuracy. For 1,2,4-triazole systems, functionals like B3LYP or the range-separated CAM-B3LYP, combined with a triple-zeta basis set such as 6-311++G(d,p), have been shown to provide a good balance of accuracy and computational cost.[14][15][16]

-

Procedure: a. Geometry Optimization: Build the initial 3D structures for both the thione and thiol tautomers. Perform a full geometry optimization for each tautomer in the gas phase and/or using a solvent model (e.g., IEFPCM for DMSO). b. Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. c. Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers. A lower free energy indicates a more stable tautomer. The equilibrium constant (K_T) can be estimated using the equation: ΔG = -RT ln(K_T). d. Spectra Simulation: The optimized structures can be used to simulate UV-Vis and IR spectra, which can then be compared with experimental data for structural assignment.[1][17][18][19][20]

Factors Modulating the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is highly sensitive to the surrounding environment and the electronic nature of the molecule.

Figure 3: Key factors influencing the thione-thiol tautomeric equilibrium.

-

Solvent Effects: This is one of the most significant factors. The thione tautomer, with its C=S double bond, is generally more polar than the thiol tautomer.[4] Consequently:

-

Polar, protic solvents (e.g., ethanol, water) strongly favor the thione form by stabilizing it through hydrogen bonding.[21]

-

Polar, aprotic solvents (e.g., DMSO, DMF) also tend to favor the thione form due to dipole-dipole interactions.[14]

-

Nonpolar solvents (e.g., chloroform, cyclohexane) can shift the equilibrium towards the less polar thiol form, though the thione often remains dominant due to self-association via hydrogen bonding.[21][22][23]

-

-

Substituent Effects: The electronic properties of the substituent on the 5-aryl ring directly influence the electron density of the triazole ring, thereby affecting the relative stability of the tautomers.

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the basicity of the ring nitrogens, which can favor the thiol form.

-

Electron-donating groups (e.g., -OCH₃, -NH₂) increase the basicity of the ring nitrogens, generally stabilizing the thione form.[24] The position of the substituent (ortho, meta, para) is also crucial, as it can lead to different conjugation effects or intramolecular hydrogen bonding.[17][18][19][20]

-

-

pH Effects: The acidity of the medium plays a critical role. In neutral or acidic media, the thione form typically prevails.[4] However, in an alkaline solution, the equilibrium shifts significantly. The proton can be abstracted from either tautomer, but the resulting anion is the same (a delocalized thiolate). This process effectively shifts the equilibrium towards the thiolate form, which is the conjugate base of the thiol.[4][25]

Conclusion and Future Outlook

The thione-thiol tautomerism of 4-allyl-5-aryl-1,2,4-triazoles is a complex yet predictable phenomenon. A thorough understanding, achieved through the synergistic application of NMR, X-ray crystallography, and computational modeling, is essential for the rational design of new drugs and functional materials. By carefully selecting solvents, pH, and aryl substituents, researchers can modulate the tautomeric equilibrium to optimize a compound's properties for a specific application. Future work in this area will likely focus on leveraging this tautomeric control to design "smart" molecules whose activity can be switched on or off by environmental triggers.

References

-

Substituent Effects on Triazole Tautomerism | PDF | Absorption Spectroscopy - Scribd. (2016, December 5). Available at: [Link]

-

Danylchenko, S., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

-

Öğretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry. Available at: [Link]

-

Salazar-Rodriguez, F. A., et al. (2025, April 23). Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd. Available at: [Link]

-

Danylchenko, S., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed. Available at: [Link]

-

Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. (2021, March 30). Orbital: The Electronic Journal of Chemistry. Available at: [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022, September 7). ResearchGate. Available at: [Link]

-

Stoyanov, S., et al. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Available at: [Link]

-

Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. (2025, August 10). ResearchGate. Available at: [Link]

-

Danylchenko, S., et al. (2017, March 22). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. Figshare. Available at: [Link]

-

Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. PubMed. Available at: [Link]

-

Nadeem, H., et al. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Materials. Available at: [Link]

-

Kubota, S., et al. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Semantic Scholar. Available at: [Link]

-

Al-Dhmani, A. H., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

Lee, J., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Dalton Transactions. Available at: [Link]

-

Fares, M., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Wójcik, M. J., et al. (2025, May 23). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO 2 complexes. RSC Publishing. Available at: [Link]

-

Mohammed, I. A., et al. (2025). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. AJOL.info. Available at: [Link]

-

Structure of dihydro-1,2,4-triazole-thione I and S-protected... (2021). ResearchGate. Available at: [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]

-

Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences. Available at: [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Al-Dhmani, A. H., et al. (2023, June 1). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). MDPI. Available at: [Link]

-

The reactivity of complexed thiolates with Ellman's reagent: An NMR spectroscopic study. (2025, August 5). ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2010). 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. Available at: [Link]

-

The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... (2022). ResearchGate. Available at: [Link]

-

Overview of Mercapto-1,2,4-Triazoles. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Galstyan, A., et al. The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. Available at: [Link]

-

Somlyay, M., et al. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLoS ONE. Available at: [Link]

-

Investigating solvent effects on thiol-ene network formation. American Chemical Society. Available at: [Link]

-

Laird, M. G., et al. (2024, January 2). Thiol-Disulfide Exchange Kinetics and Redox Potential of t - acris. bioRxiv. Available at: [Link]

-

Somlyay, M., et al. (2022, March 11). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE. Available at: [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Available at: [Link]

-

Tautomerism of 1,2,4-triazole thione. ResearchGate. Available at: [Link]

-

Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 7. jocpr.com [jocpr.com]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ajol.info [ajol.info]

- 11. benchchem.com [benchchem.com]

- 12. 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives / Turkish Journal of Chemistry, 2010 [sci-hub.box]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. figshare.com [figshare.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. researchgate.net [researchgate.net]

- 23. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Melting Point of 4-Allyl-Mercapto-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the physical properties, with a specific focus on the melting points, of 4-allyl-mercapto-triazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic incorporation of the allyl and mercapto groups onto the 1,2,4-triazole scaffold imparts unique physicochemical characteristics that influence their solubility, crystal packing, and, consequently, their melting points. Understanding these properties is paramount for their synthesis, purification, formulation, and ultimately, their therapeutic efficacy.

The 1,2,4-Triazole Core: A Scaffold of Versatility

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This aromatic system is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] Its appeal stems from its metabolic stability, ability to participate in hydrogen bonding, and its capacity to be functionalized at various positions, allowing for the fine-tuning of steric and electronic properties. The presence of the mercapto (-SH) group introduces a site for further chemical modification and can exist in tautomeric equilibrium with the thione (-C=S) form.

The Influence of Allyl and Mercapto Groups on Physical Properties

The introduction of a 4-allyl group and a mercapto group at various positions on the 1,2,4-triazole ring significantly impacts the molecule's physical properties. The allyl group, with its flexible and non-polar nature, can influence crystal packing and intermolecular interactions. The mercapto group, being a polar and protic substituent, can participate in strong hydrogen bonding, which plays a crucial role in determining the melting point of the compound.

The interplay of these groups, along with other substituents on the triazole ring, dictates the overall polarity, molecular weight, and symmetry of the molecule. These factors, in turn, govern the strength of the intermolecular forces within the crystal lattice, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. Stronger intermolecular forces lead to a more stable crystal lattice, requiring more energy to break, and thus resulting in a higher melting point.

Melting Points of 4-Allyl-Mercapto-Triazole Derivatives: A Data-Driven Analysis

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity and the strength of its crystal lattice. For drug development, a well-defined and reproducible melting point is a critical quality attribute. The following table summarizes the reported melting points for a selection of 4-allyl-mercapto-triazole derivatives, showcasing the impact of various substituents.

| Compound | Substituent at C3 | Substituent at C5 | Melting Point (°C) |

| 4-Allyl-5-mercapto-1,2,4-triazole | H | -SH | Not Available |

| 4-Allyl-3-mercapto-1,2,4-triazole | -SH | H | Not Available |

| 4-Allyl-3-(2-methyl-4-quinolyl)-1H-1,2,4-triazole-5(4H)-thione | 2-methyl-4-quinolyl | =S | Not Available |

| 4-Allyl-3-phenyl-4H-1,2,4-triazole | Phenyl | H | Not Available |

| 4-Allyl-4H-[5][6][7]triazole-3-thiol | -SH | H | Not Available |

| 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes | Varies | -SH | Varies |

| 3-Alkyl/aralkyl thio-4,5-disubstituted-4H-1,2,4-triazoles | Varies | Varies | Varies |

| 5-[(biphenyl-4-yloxy)methyl]-4-alkyl/aryl-3-mercapto-(4H)-1,2,4-triazoles | (biphenyl-4-yloxy)methyl | -SH | Varies |

Note: The table will be populated with specific data points as more literature is reviewed.

Analysis of Melting Point Trends:

-

Effect of Aromatic Substituents: The introduction of bulky aromatic groups, such as phenyl or quinolyl rings, at the C3 or C5 position generally leads to an increase in the melting point. This is attributed to increased van der Waals forces and potential for π-π stacking interactions between the aromatic rings in the crystal lattice.

-

Influence of Alkyl Chains: The effect of alkyl substituents is more complex. Short, linear alkyl chains may lead to a decrease in melting point due to a disruption of crystal packing. However, longer chains can increase van der Waals forces, potentially leading to a higher melting point.

-

Role of Hydrogen Bonding: The presence of the mercapto/thione group allows for strong intermolecular hydrogen bonding (N-H···S or S-H···N). The extent and geometry of this hydrogen bonding network significantly influence the melting point. Substituents that promote a more ordered and extensive hydrogen bonding network will generally increase the melting point.

-

Polymorphism: It is important to note that 1,2,4-triazole derivatives can exhibit polymorphism, meaning they can exist in different crystalline forms with distinct melting points.[8] This phenomenon can impact the drug's stability and bioavailability.[8] Therefore, careful control of the crystallization process is crucial.[8]

Experimental Protocols

General Synthesis of 4-Allyl-3-substituted-5-mercapto-1,2,4-triazoles

The synthesis of 4-allyl-3-substituted-5-mercapto-1,2,4-triazoles typically involves a multi-step process, which is a modification of the Pellizzari reaction.[9] The general workflow is outlined below.

Caption: General workflow for the synthesis of 4-allyl-3-substituted-5-mercapto-1,2,4-triazoles.

Step-by-Step Methodology:

-

Synthesis of the Acylthiosemicarbazide Intermediate:

-

To a solution of the appropriate carboxylic acid hydrazide (1 equivalent) in ethanol, add allyl isothiocyanate (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The acylthiosemicarbazide intermediate often precipitates out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

-

Cyclization to the 1,2,4-Triazole Ring:

-

Suspend the acylthiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Reflux the mixture for 6-8 hours. During this time, the cyclization to the triazole ring occurs.

-

After cooling, carefully acidify the reaction mixture with a suitable acid (e.g., concentrated HCl) to a pH of approximately 5-6.

-

The 4-allyl-3-substituted-5-mercapto-1,2,4-triazole will precipitate out of the solution.

-

Collect the crude product by filtration, wash thoroughly with water to remove any inorganic salts, and dry.

-

-

Purification by Recrystallization:

-

The purity of the final compound is crucial for obtaining an accurate melting point. Recrystallization is the most common method for purifying these crystalline solids.[5][9]

-

Choose a suitable solvent for recrystallization. Ethanol or an ethanol-water mixture is often effective.[9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[5]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum.

-

Melting Point Determination

Accurate determination of the melting point is essential for characterizing the synthesized compounds.

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the purified crystalline sample is completely dry and finely powdered.

-

Capillary Tube Packing: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Causality and Mechanistic Insights

The observed trends in melting points can be rationalized by considering the fundamental principles of intermolecular forces and crystal packing.

Caption: Factors influencing the melting point of molecular solids.

The presence of the polarizable sulfur atom and the nitrogen heteroatoms in the triazole ring contributes to significant dipole-dipole interactions. The ability of the N-H and S-H (in the thiol tautomer) or N-H and C=S (in the thione tautomer) groups to act as hydrogen bond donors and acceptors is a primary determinant of the high melting points often observed in these compounds. Aromatic substituents can further enhance intermolecular interactions through π-π stacking. The overall shape and symmetry of the molecule influence how efficiently it can pack into a crystal lattice; more symmetrical molecules often pack more efficiently, leading to stronger intermolecular forces and higher melting points.

Conclusion and Future Perspectives

The physical properties, particularly the melting point, of 4-allyl-mercapto-triazole derivatives are a direct consequence of their molecular structure and the resulting intermolecular forces. A thorough understanding and characterization of these properties are essential for the successful development of these promising compounds as therapeutic agents. Future research should focus on the systematic synthesis and characterization of a wider range of derivatives to establish more definitive structure-property relationships. Furthermore, investigations into the polymorphic behavior of these compounds are crucial for ensuring the development of stable and effective drug products.

References

-

ChemSynthesis. (2025). 4-allyl-3-phenyl-4H-1,2,4-triazole. [Link]

-

SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. (n.d.). [Link]

-

4-Allyl-3-(2-methyl-4-quinolyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). [Link]

-

Mahajan, N. S., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1284-1293. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). [Link]

-

Application of triazoles in the structural modification of natural products. (n.d.). [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). [Link]

-

Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research, 9(11), 132-144. [Link]

-

PubChem. (n.d.). 3H-1,2,4-Triazole-3-thione. [Link]

-

The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. (n.d.). [Link]

-

Synthesis, molecular docking and evaluation of library of 3-mercapto-1,2,4-triazole derivatives as antimicrobial agents. (2021). [Link]

-

A series of 3-mercapto-4H-1,2,4,-triazole compounds namely 3-alkyl/aralkyl thio-4,5-disubtituted-4H-1,2,4-triazoles 1-6a,b were prepared. (n.d.). [Link]

-

Chemistry of 1,2,4-Triazoles in Current Science. (n.d.). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). [Link]

-

Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). [Link]

-

Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). [Link]

-

Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement. (2023). [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. doras.dcu.ie [doras.dcu.ie]

- 8. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Difference between 4-allyl and 4-phenyl substituted 1,2,4-triazole-3-thiones

[1][2]

Executive Summary

The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for amides and carboxylic acids while offering unique hydrogen-bonding capabilities.[1][2] The substitution at the N4 position is a critical determinant of the molecule's physicochemical profile and pharmacological efficacy.[1]

This guide analyzes the divergent properties of 4-allyl (alkenyl, flexible) versus 4-phenyl (aromatic, rigid) substituted derivatives.[1] While 4-phenyl analogs typically exhibit superior lipophilicity and

Chemical Architecture & Electronic Properties[1][4]

The choice between an allyl and a phenyl group at N4 fundamentally alters the electronic landscape of the triazole ring.[1]

Electronic & Steric Comparison

| Feature | 4-Allyl (-CH₂-CH=CH₂) | 4-Phenyl (-C₆H₅) |

| Electronic Effect | Weakly electron-donating (hyperconjugation); Inductively withdrawing (-I) due to | Electron-withdrawing via induction (-I); Potential resonance donation (+R) into the ring, though limited by orthogonality.[1] |

| Steric Bulk | Low; Flexible rotation around N-C bond.[1] | High; Rigid, bulky, often orthogonal to the triazole ring to minimize steric clash. |

| Lipophilicity (LogP) | Moderate; enhances solubility in polar organic solvents. | High; significantly increases LogP, improving membrane permeability but reducing aqueous solubility.[1] |

| Tautomerism | Favors Thione form (N-H...S).[3] Stability is less sensitive to solvent polarity.[1] | Favors Thione form. Phenyl ring can stabilize the thiol tautomer slightly more via conjugation if planar, but thione remains dominant. |

| Reactivity | Olefinic bond susceptible to oxidation (epoxidation) or radical addition. | Aromatic ring susceptible to electrophilic aromatic substitution or metabolic hydroxylation.[1] |

Tautomeric Equilibrium

The 1,2,4-triazole-3-thione system exists in a thione-thiol equilibrium.[1] Quantum chemical calculations (DFT/B3LYP) confirm that the thione tautomer is thermodynamically favored by approximately 14–18 kcal/mol in the gas phase for both derivatives. However, the N4-phenyl group's electron-withdrawing nature slightly increases the acidity of the N2-proton, potentially enhancing hydrogen bond donor capability compared to the allyl variant.[1]

Synthetic Methodologies

The synthesis of both derivatives follows a divergent path from a common hydrazide precursor.[1] The critical differentiation occurs during the nucleophilic addition of the isothiocyanate.[1]

Reaction Pathway (DOT Visualization)[1]

Figure 1: Divergent synthesis pathways for N4-substituted triazole-3-thiones. Note the specific handling requirements for the volatile allyl isothiocyanate.

Experimental Protocols

Synthesis of 4-Allyl-5-Substituted-1,2,4-Triazole-3-Thione

Rationale: Allyl isothiocyanate is an electrophile that reacts with the nucleophilic nitrogen of the hydrazide.[1] The subsequent base-catalyzed dehydration forces ring closure.[1][4]

-

Thiosemicarbazide Formation:

-

Dissolve 0.01 mol of the appropriate acid hydrazide in 20 mL of absolute ethanol.[1]

-

Add 0.011 mol (1.1 eq) of allyl isothiocyanate dropwise. Caution: Lachrymator.

-

Reflux for 2–4 hours.[1] Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Cool to room temperature.[5] Filter the precipitated thiosemicarbazide, wash with cold ethanol, and dry.

-

-

Cyclization:

-

Suspend the thiosemicarbazide in 15 mL of 4N NaOH (aq).

-

Reflux for 4 hours.[1] The solid will dissolve, and the solution will turn clear/yellow.

-

Cool in an ice bath.[1] Acidify to pH 3–4 using conc. HCl. Caution: H₂S gas may evolve if decomposition occurs; perform in a fume hood.[1]

-

Filter the resulting precipitate (the triazole), wash with water, and recrystallize from ethanol/water.

-

Synthesis of 4-Phenyl-5-Substituted-1,2,4-Triazole-3-Thione

Causality: The phenyl group is bulkier and electronically withdrawing, often requiring longer reaction times for the initial nucleophilic attack and the cyclization step.[1]

-

Thiosemicarbazide Formation:

-

Cyclization:

Pharmacological Differential (SAR)

The biological activity of these compounds is driven by their ability to interact with target enzymes (e.g., CYP51 in fungi, Enoyl-ACP reductase in bacteria).

Structure-Activity Relationship (SAR) Logic[1]

Figure 2: SAR decision tree highlighting the divergent pharmacological applications based on N4-substitution.[1]

Comparative Efficacy[1]

-

Antimicrobial (General): 4-Phenyl derivatives often show higher potency against Gram-positive bacteria (e.g., S. aureus) due to increased lipophilicity allowing better penetration of the peptidoglycan layer.[1]

-

Antimycobacterial: N4-Allyl derivatives have shown superior activity against Mycobacterium tuberculosis.[1][6] The allyl group's smaller steric footprint allows the molecule to fit into the restricted active sites of mycobacterial enzymes that exclude the bulky phenyl group.[1]

-

Anticancer: 4-Phenyl derivatives are preferred.[1] The aromatic ring participates in

stacking interactions with amino acid residues (e.g., Phenylalanine, Tyrosine) in the active sites of kinases or CYP enzymes.

References

-

Synthesis and Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link][1]

-

Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI Molecules. [Link][1]

-

1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health (PMC). [Link][1]

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione. Journal of Molecular Modeling (PubMed). [Link][1]

-

Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link][1][7]

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

Technical Deep Dive: Electronic Stabilization of the Triazole Scaffold via the 2-Hydroxyphenyl Moiety

The following is an in-depth technical guide regarding the electronic effects of the 2-hydroxyphenyl group on triazole ring stability.

Executive Summary: The "Stealth" Stabilizer

In medicinal chemistry and materials science, the triazole ring (both 1,2,3- and 1,2,4-isomers) is a privileged scaffold due to its high dipole moment, hydrogen bonding capacity, and bioisosteric properties. However, the introduction of a 2-hydroxyphenyl group creates a unique electronic perturbation that significantly alters the physicochemical profile of the triazole ring.

This guide analyzes the Intramolecular Hydrogen Bond (IMHB) formed between the phenolic hydroxyl and the triazole nitrogen.[1] This interaction is not merely a structural feature; it is a functional electronic lock that:

-

Thermodynamically stabilizes specific tautomers (Ground State Stabilization).

-

Hyper-stabilizes the ring against UV-induced fragmentation via Excited-State Intramolecular Proton Transfer (ESIPT).

-

Modulates metabolic susceptibility by altering electron density distribution.

Mechanistic Principles: The Electronic Lock

Intramolecular Hydrogen Bonding (IMHB)

The defining feature of 2-(2-hydroxyphenyl)triazoles is the formation of a planar, six-membered pseudo-ring via a hydrogen bond between the phenolic proton (donor) and a triazole nitrogen (acceptor).

-

1,2,3-Triazoles (N2-substituted): The 2-hydroxyphenyl group at the N2 position allows the phenolic proton to coordinate with N1 or N3. This creates a highly stable, planar configuration that maximizes

-conjugation across the phenyl and triazole rings. -

1,2,4-Triazoles (C3-substituted): The phenol at C3 coordinates with N2 or N4, locking the rotation of the aryl-heteroaryl bond.

Electronic Consequence: This IMHB withdraws electron density from the phenolic oxygen while increasing electron density on the triazole nitrogen. This "push-pull" system lowers the ground state energy (

Tautomeric Locking

Triazoles are notorious for rapid tautomeric exchange (e.g., 1H vs. 2H in 1,2,3-triazoles; 1H, 2H, 4H in 1,2,4-triazoles). The 2-hydroxyphenyl group effectively "locks" the tautomeric equilibrium.

-

Mechanism: The energy gain from the IMHB (typically 5–10 kcal/mol) creates a high barrier for proton migration to non-stabilized positions.

-

Impact on Drug Design: This ensures that the ligand presents a consistent pharmacophore to biological targets, reducing the entropic penalty of binding.

Photochemical Stability (The ESIPT Mechanism)

The most profound stability effect is photochemical. Upon UV excitation, the acidity of the phenol increases, and the basicity of the triazole nitrogen increases. This triggers an ultrafast proton transfer (ESIPT), converting the Enol form to a Keto form in the excited state. The Keto form relaxes non-radiatively (releasing heat), then back-transfers the proton.

Result: The triazole ring effectively dissipates high-energy UV radiation that would otherwise cause ring cleavage or radical formation.

Visualization of Electronic Pathways[2]

Diagram 1: The ESIPT Photostabilization Cycle

This diagram illustrates how the 2-hydroxyphenyl group protects the triazole ring from UV degradation.

Experimental Validation Protocols

To confirm the electronic effects described above, the following self-validating protocols are recommended.

Protocol A: Synthesis of 2-(2-Hydroxyphenyl)-1,2,3-Triazole (Modified CuAAC)

Note: Standard Click chemistry yields 1,4-isomers. To get the N2-aryl system (Benzotriazole-like), oxidative cyclization of bis-aryl hydrazones or specific Cu-catalyzed coupling is required. Below is a protocol for the 1,4-disubstituted system which also exhibits IMHB if the phenol is ortho.

Objective: Synthesize a probe molecule to measure IMHB strength.

-

Reagents: 2-Azidophenol (1.0 eq), Phenylacetylene (1.2 eq), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).

-

Solvent: t-BuOH:H2O (1:1).

-

Procedure:

-

Dissolve alkyne and azide in the solvent mixture.

-

Add fresh Sodium Ascorbate solution, followed by CuSO4.

-

Stir at RT for 6–12 hours (Monitor via TLC).

-

Purification: Precipitate with water; recrystallize from Ethanol.[2]

-

-

Validation: The formation of the triazole ring is confirmed by the disappearance of the azide peak in IR (~2100 cm⁻¹) and the appearance of the triazole proton in ¹H NMR (~8.0–8.5 ppm).

Protocol B: NMR Titration to Quantify IMHB Strength

Objective: Prove the existence of the "Electronic Lock" (IMHB).

-

Preparation: Dissolve the synthesized triazole (10 mM) in a non-polar solvent (CDCl₃).

-

Titration: Add increasing increments of a polar, H-bond disrupting solvent (DMSO-d₆).

-

Measurement: Record ¹H NMR spectra at each step.

-

Analysis:

-

Monitor the chemical shift (

) of the phenolic -OH proton. -

Interpretation: A strong IMHB will show minimal shift (

ppm) upon adding DMSO, as the intramolecular bond resists solvent disruption. A weak bond will show a large downfield shift as DMSO solvates the proton.

-

Quantitative Data Summary

The following table summarizes the electronic parameters distinguishing 2-hydroxyphenyl triazoles from their non-hydroxylated counterparts.

| Parameter | Standard 1-Phenyl-Triazole | 2-(2-Hydroxyphenyl)-Triazole | Electronic Implication |

| OH Chemical Shift ( | N/A | 10.5 – 12.0 ppm | Indicates strong deshielding due to IMHB. |

| N-N Bond Length | ~1.34 Å | ~1.32 Å | Shortening indicates increased double-bond character due to resonance. |

| Photostability ( | < 10 hrs (UV irradiation) | > 1000 hrs | ESIPT mechanism dissipates energy harmlessly. |

| Tautomeric Ratio (2H:1H) | Variable (Solvent dependent) | > 99:1 (2H favored) | IMHB locks the molecule in the planar 2H form. |

| pKa (Phenol) | ~10.0 (unsubstituted) | ~8.5 (apparent) | IMHB stabilizes the phenolate anion, increasing acidity. |

Logic Diagram: Stability Determination Workflow

This workflow guides the researcher in assessing the stability profile of a new triazole derivative.

References

-

Maliakal, A., et al. (2006).[3] Ab Initio Study of the Excited-State Deactivation Mechanisms of 2-(2'-Hydroxyphenyl)benzotriazole. The Journal of Physical Chemistry A, 110(19), 6301-6306.[3] [Link]

-

Gaikwad, M. V., et al. (2023).[2] SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. Cahiers Magellanes. [Link]

-

Xiao, et al. (2025). Insights into the photophysical properties of 2-(2'-hydroxyphenyl) benzazoles derivatives: Application of ESIPT mechanism on UV absorbers. ResearchGate. [Link]

-

Ji, et al. (2023). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism. PMC. [Link]

-

Potts, K. T. (1961).[4] The Chemistry of 1,2,4-Triazoles. Chemical Reviews. (Referenced via PMC context on Triazole stability). [Link]

-

Li, et al. (2022).[5] Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. PMC. [Link]

Sources

Hydrogen bonding interactions in 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol

An In-Depth Technical Guide to Hydrogen Bonding Interactions in 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol

Executive Summary

The rational design of heterocyclic pharmacophores relies heavily on understanding their non-covalent interaction networks. Among these, 1,2,4-triazole-3-thione derivatives have emerged as privileged scaffolds with potent antifungal, antibacterial, and antioxidant properties[1]. Specifically, 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol —also systematically named 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione—presents a highly complex and fascinating hydrogen bonding profile.

As a Senior Application Scientist, I have observed that the bioactivity and solid-state stability of this compound are dictated not merely by its functional groups, but by the intricate interplay of thione-thiol tautomerism and a dual-layered (intramolecular and intermolecular) hydrogen bonding network[2]. This whitepaper dissects the causality behind these interactions, providing researchers with self-validating analytical protocols to characterize and leverage these phenomena in drug development.

Molecular Architecture and Tautomeric Equilibrium

The structural core of 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol features a 1,2,4-triazole ring substituted with an allyl group at N4, a 2-hydroxyphenyl (phenol) group at C3, and a sulfur atom at C5. This configuration allows the molecule to undergo thione-thiol tautomerism involving the transfer of a proton between the N1 nitrogen and the exocyclic sulfur atom[3][4].

The Causality of Tautomeric Preference

While the thiol form can exist in highly polar solutions, X-ray crystallographic data and Density Functional Theory (DFT) calculations consistently demonstrate that the thione tautomer is thermodynamically favored in the solid state[2][5]. This preference is not accidental; it is driven by the superior hydrogen bond acceptor capability of the thione sulfur (

Fig 1. Tautomeric equilibrium and consequent hydrogen bonding pathways.

The Hydrogen Bonding Framework

The unique pharmacological profile of this compound is governed by two distinct hydrogen bonding modalities.

Intramolecular Hydrogen Bonding: Conformational Locking

The ortho-hydroxyl group on the phenyl ring acts as a strong hydrogen bond donor, while the adjacent N2 atom of the triazole ring acts as the acceptor. This results in a highly stable six-membered pseudo-ring via an

-

Mechanistic Impact: This interaction restricts the free rotation of the C-C single bond connecting the phenyl and triazole rings. Consequently, the two rings are forced into a nearly coplanar conformation. This structural rigidity is critical for biological activity, as the planar geometry allows the molecule to intercalate into narrow hydrophobic pockets of target enzymes (e.g., fungal CYP51) and engage in optimal

stacking[8].

Intermolecular Hydrogen Bonding: Crystal Lattice Assembly

In the thione state, the N1 atom is protonated, serving as a hydrogen bond donor, while the highly polarizable thione sulfur acts as the acceptor. Molecules pair up to form centrosymmetric dimers via reciprocal

-

Mechanistic Impact: These dimers serve as the fundamental building blocks of the crystal lattice. The strength of the

interaction dictates the compound's high melting point and low aqueous solubility, parameters that must be carefully modulated during formulation development.

Table 1: Quantitative Hydrogen Bonding Parameters (Typical Solid-State Values)

| Interaction Type | Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle D-H···A (°) |

| Intramolecular | Phenol O-H | Triazole N2 | 0.82 - 0.85 | 1.85 - 1.95 | 2.60 - 2.70 | 145 - 155 |

| Intermolecular | Triazole N1-H | Thione S=C | 0.86 - 0.88 | 2.35 - 2.45 | 3.20 - 3.30 | 165 - 175 |

(Note: Exact values vary slightly based on solvent of crystallization and temperature, but fall within these established crystallographic ranges for 2-hydroxyphenyl-triazole-thiones[2][7].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of these interactions must rely on orthogonal analytical techniques. Below are field-proven methodologies for evaluating the hydrogen bonding and tautomeric state of 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol.

Protocol 1: Spectroscopic Discrimination of Tautomers (FT-IR & NMR)

This protocol validates the presence of the thione form and the intramolecular H-bond in solution and solid states.

-

FT-IR Analysis (Solid State): Prepare a KBr pellet of the synthesized compound. Scan from 4000 to 400 cm⁻¹.

-

Validation Check: Look for a strong absorption band around 1180–1250 cm⁻¹ corresponding to the

stretching vibration[5]. The absence of a weak

-

-

¹H-NMR Analysis (Solution State): Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6.

Protocol 2: Gas-Phase Tautomer Discrimination via ESI-QTOF-MS

Solvent effects can mask true tautomeric preferences. High-resolution mass spectrometry allows for gas-phase discrimination[3][4].

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in MS-grade acetonitrile/water (50:50, v/v) containing 0.1% formic acid.

-

Injection & Ionization: Inject into an ESI-QTOF-MS system operating in positive ion mode. Set the capillary voltage to 3.5 kV and the fragmentor voltage to a moderate 150 V to prevent premature in-source fragmentation.

-

Collision-Induced Dissociation (CID): Isolate the precursor ion

and apply collision energies ranging from 10 to 40 eV.

Fig 2. Orthogonal analytical workflow for characterizing H-bond and tautomeric networks.

Implications for Drug Development

Understanding the hydrogen bonding network of 2-(4-allyl-5-thioxo-1,2,4-triazol-3-yl)phenol is not merely an academic exercise; it is a prerequisite for rational drug formulation.

-

Receptor Binding: The intramolecular

bond locks the pharmacophore into a bioactive, planar conformation, reducing the entropic penalty upon binding to target proteins[8]. -

Solubility and Bioavailability: The strong intermolecular

dimers drastically reduce aqueous solubility. Formulation scientists must utilize hydrogen-bond-disrupting excipients (e.g., copovidone or cyclodextrins) to break these crystalline dimers and formulate amorphous solid dispersions, thereby rescuing the compound's bioavailability.

By mapping and manipulating these specific non-covalent interactions, researchers can systematically optimize the physicochemical and pharmacokinetic properties of triazole-thione therapeutics.

References

-

Design and Synthesis of Thymol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Fusarium solani Source: ACS Publications URL:[Link]

-

Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups Source: Journal of Applied Pharmaceutical Science URL:[Link]

-

Application of triazoles in the structural modification of natural products Source: Taylor & Francis Online URL:[Link]

-

New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants Source: MDPI URL:[Link]

-

Pharmacognosy and Chemistry - International Journal of Health Care and Biological Sciences Source: SAAP Journals URL:[Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers Source: ResearchGate URL:[Link]

-

X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Source: Semantic Scholar URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis & Characterization of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Abstract & Strategic Significance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological profile, including antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] This application note details the synthesis of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol , a specific derivative where the lipophilic allyl group and the redox-active thiol moiety are integrated with a phenolic core.

This protocol utilizes a robust, two-step cyclization pathway starting from salicylhydrazide. Unlike one-pot variations, this stepwise approach allows for the isolation of the thiosemicarbazide intermediate, ensuring higher purity and structural validation prior to ring closure—a critical requirement for GLP (Good Laboratory Practice) standards in drug development.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a nucleophilic addition-elimination pathway. Understanding the electronic movements is vital for troubleshooting low yields.

-

Nucleophilic Addition: The terminal amino group of salicylhydrazide attacks the electrophilic carbon of allyl isothiocyanate. This forms the open-chain intermediate, 1-salicyloyl-4-allylthiosemicarbazide .

-

Base-Catalyzed Cyclization: Under alkaline conditions (NaOH), the hydrazide carbonyl oxygen is activated, facilitating an intramolecular attack by the thioamide nitrogen.

-

Dehydration: The loss of a water molecule drives the formation of the thermodynamically stable 1,2,4-triazole ring.

-

Tautomerism: Upon acidification, the product exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, predominantly favoring the thione form in polar solvents.

Visualizing the Mechanism

Figure 1: Stepwise mechanistic flow from reagents to the final triazole scaffold.[2][3]

Experimental Protocol

Materials & Reagents[4][5]

-

Precursor: Salicylhydrazide (2-hydroxybenzohydrazide) [>98% purity].

-

Reagent: Allyl isothiocyanate (AITC) [Caution: Lachrymator, toxic].

-

Solvent: Absolute Ethanol.

-

Catalyst/Base: 2N Sodium Hydroxide (NaOH) or 8% w/v aqueous NaOH.

-

Acid: 10% Hydrochloric Acid (HCl).

Step 1: Synthesis of 1-Salicyloyl-4-allylthiosemicarbazide

Objective: Form the open-chain intermediate.

-

Dissolution: In a 250 mL round-bottom flask, dissolve Salicylhydrazide (0.01 mol, 1.52 g) in Absolute Ethanol (30 mL) . Mild heating may be required to ensure complete dissolution.

-

Addition: Add Allyl isothiocyanate (0.012 mol, 1.19 g) dropwise to the solution. A slight excess (1.2 eq) of AITC drives the reaction to completion.

-

Reflux: Reflux the reaction mixture on a water bath for 4–6 hours .

-

Self-Validation: Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1). The starting hydrazide spot (

) should disappear, replaced by a new spot (

-

-

Isolation: Cool the mixture to room temperature. The solid product usually precipitates. If not, pour onto crushed ice.

-

Filtration: Filter the solid, wash with cold ethanol, and dry.

-

Yield Expectation: 75–85%.

-

Appearance: White to off-white crystalline solid.

-

Step 2: Cyclization to 1,2,4-Triazole

Objective: Ring closure via dehydration.[4]

-

Suspension: Suspend the intermediate obtained in Step 1 (approx. 2.0 g) in 2N NaOH (25 mL) .

-

Reflux: Heat the mixture under reflux for 4–5 hours . The solution will initially become clear as the thiosemicarbazide dissolves and forms the sodium salt.

-

Filtration (Hot): Filter the solution while hot to remove any insoluble impurities (e.g., elemental sulfur or unreacted polymer).

-

Acidification: Cool the filtrate to room temperature. Acidify carefully with 10% HCl dropwise with constant stirring until pH 2–3 is reached.

-

Observation: A heavy precipitate (the free thiol/thione) will form immediately.

-

-

Purification: Filter the crude product, wash thoroughly with water to remove excess acid and salts. Recrystallize from Ethanol/Water (1:1) or pure Ethanol.

Laboratory Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Validation Data

To ensure the integrity of the synthesized compound, compare your analytical data against these standard values derived from analogous 1,2,4-triazole derivatives [1, 2].

Spectroscopic Data Table

| Technique | Functional Group / Assignment | Expected Value / Shift | Notes |

| IR (KBr) | O-H (Phenolic) | 3100–3400 cm⁻¹ | Broad band due to H-bonding |

| C-H (Aromatic) | 3030–3080 cm⁻¹ | Weak intensity | |

| S-H (Thiol) | 2550–2600 cm⁻¹ | Weak; confirms thiol tautomer | |

| C=N (Triazole) | 1600–1620 cm⁻¹ | Characteristic ring stretch | |

| C=S (Thione) | 1240–1280 cm⁻¹ | Confirms thione tautomer | |

| ¹H NMR | S-H / N-H | Singlet (Exchangable with D₂O) | |

| (DMSO-d₆) | Phenolic O-H | Singlet | |

| Aromatic Protons | Multiplet (4H) | ||

| Allyl (-CH=) | Multiplet (1H) | ||

| Allyl (=CH₂) | Multiplet (2H) | ||

| Allyl (-N-CH₂-) | Doublet (2H) |

Interpretation of Tautomerism

The product exists in a thione-thiol equilibrium.

-

Solid State (IR): Often shows both C=S (thione) and weak S-H stretches.

-

Solution (NMR): The proton on the sulfur/nitrogen often appears very downfield (>13 ppm). If the spectrum shows a proton attached to Nitrogen (NH) rather than Sulfur (SH), it indicates the thione form is predominant in the solvent (DMSO).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oily Product | Incomplete crystallization or impurities. | Scratch the flask walls with a glass rod. Recrystallize using a minimal amount of hot ethanol and add water dropwise until turbid, then cool slowly. |

| Low Yield (Step 1) | Moisture in solvent or insufficient time. | Use absolute ethanol. Extend reflux time to 8 hours. Ensure AITC is fresh. |

| Low Yield (Step 2) | Incomplete cyclization. | Ensure NaOH concentration is at least 2N.[5] Extend reflux. Do not over-acidify beyond pH 2 (can cause salt formation or degradation). |

| Missing S-H Peak in IR | Predominance of Thione form. | This is normal. Look for the C=S stretch around 1250 cm⁻¹ and the N-H stretch.[1] |

References

-

Nadeem, H., et al. (2013).[1] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[1]

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Nucleosides, Nucleotides and Nucleic Acids.

- Kaplancikli, Z. A., et al. (2008). "Synthesis and antimicrobial activity of some 3-(substituted phenyl)-4-substituted-4H-1,2,4-triazole-5-thiols." European Journal of Medicinal Chemistry.

-

Machewar, K. (2017).[5] "Overview of Mercapto-1,2,4-Triazoles." Journal of Chemical and Pharmaceutical Research, 9(11):132-144.[5]

Sources

Application Note: Base-Catalyzed Synthesis of 4-Allyl-5-(2-Hydroxyphenyl)-1,2,4-Triazole-3-Thione

Topic: Cyclization of 1-(2-hydroxybenzoyl)-4-allylthiosemicarbazide in basic media Document Type: Application Note & Experimental Protocol Doc ID: AN-CHEM-2026-042[1]

Executive Summary

This guide details the protocol for the intramolecular cyclization of 1-(2-hydroxybenzoyl)-4-allylthiosemicarbazide into 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . While acidic cyclization of acylthiosemicarbazides typically yields 1,3,4-thiadiazoles, the use of basic media (NaOH/KOH) selectively directs the pathway toward the 1,2,4-triazole-3-thione scaffold. This heterocyclic core is a privileged structure in medicinal chemistry, known for potent antimicrobial, anti-inflammatory, and antioxidant profiles, particularly when fused with the phenolic moiety of salicylic acid.

Mechanistic Insight & Reaction Logic

The transformation is a base-mediated dehydrative cyclization. Understanding the mechanism is critical for troubleshooting yield issues or side reactions.

The "Why" of Basic Media

In the presence of a strong base (hydroxide ion), the reaction equilibrium shifts to favor the formation of the triazole ring over the thiadiazole ring.

-

Deprotonation: The base deprotonates the hydrazide nitrogen (

H), increasing the nucleophilicity of the system. -

Nucleophilic Attack: The thioamide nitrogen (

) attacks the carbonyl carbon ( -

Dehydration: The resulting tetrahedral intermediate collapses, expelling a hydroxide ion (water formation) to aromatize the system into the thermodynamically stable 1,2,4-triazole ring.

Visualization: Reaction Pathway

The following diagram illustrates the divergent pathways and the specific mechanism for the basic cyclization.

Figure 1: Divergent cyclization pathways of acylthiosemicarbazides based on pH conditions.

Experimental Protocol

Materials & Reagents[1]

-

Precursor: 1-(2-hydroxybenzoyl)-4-allylthiosemicarbazide (Synthesized via reaction of salicylic acid hydrazide + allyl isothiocyanate).

-